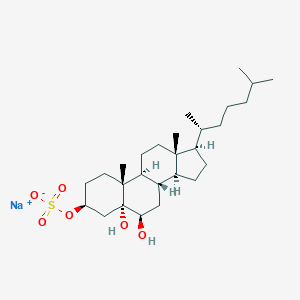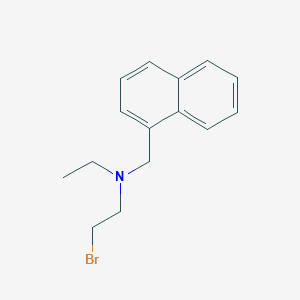
N-(2-Bromoethyl)-N-ethylnaphthalene-1-methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromoethyl)-N-ethylnaphthalene-1-methylamine is a chemical compound that belongs to the class of organic compounds known as aryl-alkylamines. It is also known as BENA and has the chemical formula C16H19BrN. BENA is a colorless to light yellow liquid that is soluble in organic solvents. This chemical compound has been widely used in scientific research due to its unique properties.
作用機序
The mechanism of action of BENA is not fully understood. However, it is believed that BENA interacts with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules.
生化学的および生理学的効果
BENA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. BENA has also been shown to have antimicrobial activity against various bacteria and fungi. In addition, it has been shown to have anti-inflammatory activity.
実験室実験の利点と制限
One of the advantages of using BENA in lab experiments is its unique properties. BENA has been shown to be a versatile reagent that can be used in various reactions. However, one of the limitations of using BENA is its toxicity. BENA can be toxic if ingested or inhaled. Therefore, it should be handled with care.
将来の方向性
There are several future directions for the use of BENA in scientific research. One direction is the development of new synthetic methods for BENA. Another direction is the synthesis of new metal complexes using BENA as a ligand. In addition, BENA can be used as a fluorescent probe for the detection of other biomolecules. Finally, the use of BENA in the development of new antimicrobial and anti-inflammatory agents can be explored.
Conclusion:
In conclusion, BENA is a unique chemical compound that has been widely used in scientific research. It has several applications in organic synthesis, metal complex synthesis, and fluorescence detection. BENA has also been shown to have several biochemical and physiological effects. However, its toxicity should be taken into consideration when handling it in lab experiments. There are several future directions for the use of BENA in scientific research, including the development of new synthetic methods and the synthesis of new metal complexes.
合成法
The synthesis of BENA can be achieved through several methods. One of the most common methods is the reaction between 2-bromoethanol and naphthalene-1-methylamine in the presence of an acid catalyst. Another method involves the reaction between ethylene bromide and naphthalene-1-methylamine in the presence of a base catalyst.
科学的研究の応用
BENA has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds. BENA has also been used as a fluorescent probe for the detection of metal ions. In addition, it has been used as a ligand in the synthesis of metal complexes.
特性
CAS番号 |
1946-26-5 |
|---|---|
製品名 |
N-(2-Bromoethyl)-N-ethylnaphthalene-1-methylamine |
分子式 |
C15H18BrN |
分子量 |
292.21 g/mol |
IUPAC名 |
2-bromo-N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C15H18BrN/c1-2-17(11-10-16)12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,2,10-12H2,1H3 |
InChIキー |
NQXKEZOQGPYBND-UHFFFAOYSA-N |
SMILES |
CCN(CCBr)CC1=CC=CC2=CC=CC=C21 |
正規SMILES |
CCN(CCBr)CC1=CC=CC2=CC=CC=C21 |
その他のCAS番号 |
1946-26-5 |
関連するCAS |
1214-27-3 (hydrobromide) |
同義語 |
SY 28 SY 28, hydrobromide SY-28 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



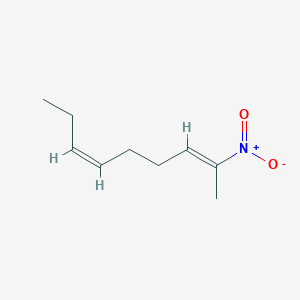
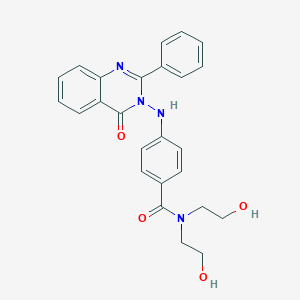
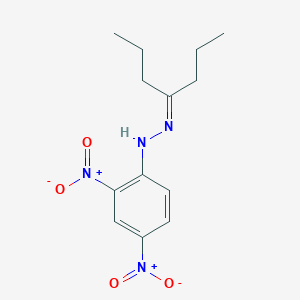
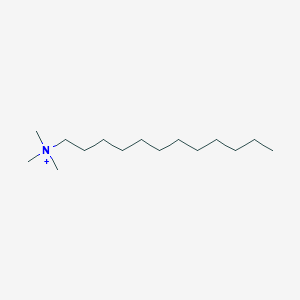
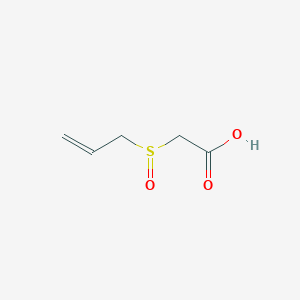
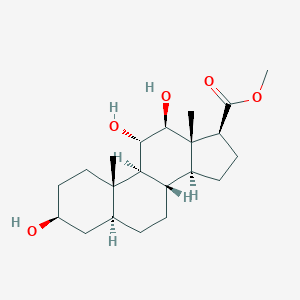
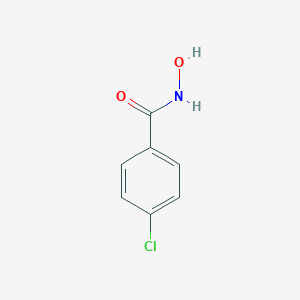
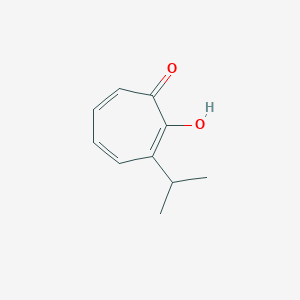


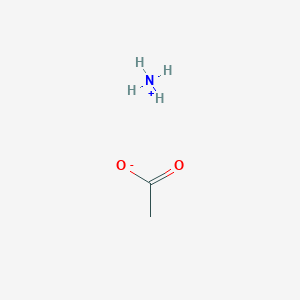
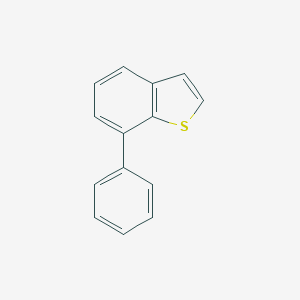
![1-(4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone](/img/structure/B156385.png)
